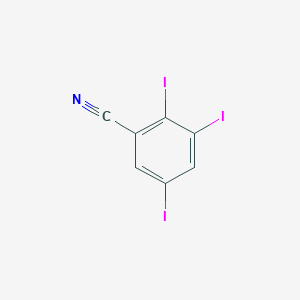
2,3,5-Triiodobenzonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3,5-Triiodobenzonitrile is an organic compound that belongs to the class of benzonitriles It is characterized by the presence of three iodine atoms attached to the benzene ring at positions 2, 3, and 5, and a nitrile group (-CN) at position 1
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,5-Triiodobenzonitrile typically involves the iodination of benzonitrile. One common method is the Sandmeyer reaction, where benzonitrile is treated with iodine and a copper catalyst under controlled conditions to introduce the iodine atoms at the desired positions on the benzene ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale Sandmeyer reactions or other iodination techniques that ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
化学反应分析
Types of Reactions
2,3,5-Triiodobenzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The iodine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The nitrile group can be reduced to an amine or oxidized to a carboxylic acid under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in the presence of a suitable solvent.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed
Substitution: Depending on the nucleophile, products can include various substituted benzonitriles.
Reduction: The primary product is 2,3,5-triiodoaniline.
Oxidation: The primary product is 2,3,5-triiodobenzoic acid.
科学研究应用
2,3,5-Triiodobenzonitrile has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other complex organic molecules.
Biology: Investigated for its potential effects on biological systems, including its role as an inhibitor in certain biochemical pathways.
Medicine: Explored for its potential use in radiopharmaceuticals due to the presence of iodine atoms, which are useful in imaging techniques.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 2,3,5-Triiodobenzonitrile depends on its application. In biological systems, it may interact with specific enzymes or receptors, inhibiting their activity. The presence of iodine atoms can also facilitate its use in radiolabeling, where it acts as a tracer in imaging studies.
相似化合物的比较
Similar Compounds
2,3,5-Triiodobenzoic Acid: Similar structure but with a carboxylic acid group instead of a nitrile group.
2,4,6-Triiodobenzonitrile: Similar structure but with iodine atoms at different positions on the benzene ring.
属性
分子式 |
C7H2I3N |
|---|---|
分子量 |
480.81 g/mol |
IUPAC 名称 |
2,3,5-triiodobenzonitrile |
InChI |
InChI=1S/C7H2I3N/c8-5-1-4(3-11)7(10)6(9)2-5/h1-2H |
InChI 键 |
BARRBQRSRIDPOK-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C=C(C(=C1C#N)I)I)I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-chloro-N-[2-(phenylsulfanyl)ethyl]-3-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B12470510.png)
![N-(4-iodophenyl)-2-{[5-(4-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12470519.png)

![1-(4-{2-[(4-fluorophenyl)amino]-2-oxoethoxy}phenyl)-5-oxo-N-(prop-2-en-1-yl)pyrrolidine-3-carboxamide](/img/structure/B12470532.png)
![2-[(2-Ethylphenyl)amino]-2-oxoethyl 1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxylate](/img/structure/B12470539.png)
![2-[(4-methylphenyl)sulfanyl]-N-[4-(prop-2-en-1-yloxy)phenyl]propanamide](/img/structure/B12470543.png)
![2-[(6-{[4,6-di(morpholin-4-yl)-1,3,5-triazin-2-yl]amino}-1,3-benzothiazol-2-yl)sulfanyl]-1-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)ethanone](/img/structure/B12470544.png)

![Phenyl N-[4-(dibenzylamino)-6-(trifluoromethyl)-1,3,5-triazin-2-yl]carbamate](/img/structure/B12470563.png)
![[4-(4-Fluorophenyl)piperazin-1-yl][4-methyl-3-(pyrrolidin-1-ylsulfonyl)phenyl]methanone](/img/structure/B12470565.png)
![4-[({[3-(1,3-dioxo-5-phenyloctahydro-2H-4,7-methanoisoindol-2-yl)phenyl]carbonyl}oxy)acetyl]phenyl 2,4-dichlorobenzoate](/img/structure/B12470566.png)
![1-(2,3-dihydro-1H-indol-1-yl)-2-{[4-ethyl-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone](/img/structure/B12470570.png)

![4-Chloro-1-(4-chlorophenyl)-1-oxobutan-2-yl 4-[(4-methoxyphenyl)amino]-4-oxobutanoate](/img/structure/B12470580.png)
